molecular formula C9H11NS B1362015 4-Ethylbenzenecarbothioamide CAS No. 57774-76-2

4-Ethylbenzenecarbothioamide

Cat. No. B1362015
CAS RN: 57774-76-2
M. Wt: 165.26 g/mol
InChI Key: YWXLHZFMEVVUGY-UHFFFAOYSA-N
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Description

4-Ethylbenzenecarbothioamide is a chemical compound with the molecular formula C9H11NS .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, and 1 sulfur atom .

Scientific Research Applications

Synthesis and Intermediates in Drug Development

  • Synthesis of Febuxostat Intermediates : 4-Ethylbenzenecarbothioamide derivatives are used in the synthesis of intermediates for febuxostat, a gout medication. In a study, 4-hydroxybenzenecarbothioamide was prepared and used to synthesize 2-(4-hydroxy phenyl)-4-methyl thiazole-5-carboxylate, a key intermediate in febuxostat production (Liu Jian-p, 2014).

Chemical Reactions and Modifications

  • Bioorthogonal Aldehyde Introduction : this compound derivatives can be used in chemical reactions to introduce bioorthogonal aldehyde functionality into proteins. This functionality can be used for tagging proteins and labeling living cells (Gavrilyuk et al., 2012).

Solubility and Micelle Formation

  • Study of Solvent Mixtures : A novel thio-based cationic surfactant related to this compound was synthesized and its solubility in different solvent mixtures was studied. The critical micelle concentration of the compound varied with solvent mixture ratios, demonstrating the influence of solvent properties on micelle formation (Ullah et al., 2014).

Unique Chemical Structures and Properties

  • Development of Unique Compounds : Chemical structures and properties of compounds related to this compound have been explored. For example, a study synthesized a compound with a unique selenium-containing structure and investigated its reactivity and properties (Nakayama et al., 1998).

Pharmacological Potential and Applications

  • Anticonvulsant Properties : Derivatives of this compound have been investigated for their anticonvulsant properties. For instance, 4-amino-N-(2-ethylphenyl)benzamide, a potent analogue, has shown effectiveness against seizures in animal models (Diouf et al., 1997).

Dermal Absorption and Metabolism

  • Study of Paraben Hydrolysis : In a study on paraben metabolism in skin, it was shown that parabens are hydrolyzed to 4-hydroxybenzoic acid, a compound related to this compound. This highlights the importance of understanding the dermal absorption and metabolism of such compounds (Jewell et al., 2007).

Environmental and Safety Considerations

  • Degradation and Toxicity Studies : this compound derivatives are involved in environmental studies. For example, the degradation of compounds like ethylbenzene, which can lead to oxidative DNA damage, has been studied to understand their environmental impact and safety (Midorikawa et al., 2004).

properties

IUPAC Name

4-ethylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXLHZFMEVVUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368879
Record name 4-ethylbenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827569
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

57774-76-2
Record name 4-ethylbenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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